molecular formula C10H9N3O B2606329 1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1152979-17-3

1-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B2606329
CAS RN: 1152979-17-3
M. Wt: 187.202
InChI Key: NNHQFKJWBLHANC-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-pyrazole-3-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . The compound has a molecular weight of 187.2 g/mol .


Synthesis Analysis

Several studies have reported the synthesis of 1H-pyrazole-3-carboxamide derivatives . In one study, four novel 1H-pyrazole-3-carboxamide derivatives were synthesized and their antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interaction were investigated .


Molecular Structure Analysis

The molecular formula of “1-Phenyl-1H-pyrazole-3-carboxamide” is C10H9N3O . The InChI string is InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H, (H,11,13) (H,12,14) . The Canonical SMILES is C1=CC=C(C=C1)NC(=O)C2=CC=NN2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-1H-pyrazole-3-carboxamide” are not detailed in the search results, it’s worth noting that 1H-pyrazole-3-carboxamide derivatives have been synthesized in various studies .


Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrazole-3-carboxamide” is a solid at room temperature . It has a molecular weight of 187.20 g/mol, a XLogP3-AA of 1.4, two hydrogen bond donor counts, two hydrogen bond acceptor counts, and two rotatable bond counts . The exact mass and monoisotopic mass are 187.074561919 g/mol . The topological polar surface area is 57.8 Ų .

Scientific Research Applications

Anticoagulant Drug Discovery:

1-Phenyl-1H-pyrazole-3-carboxamide derivatives have been investigated as potential inhibitors of Factor XIa (FXIa) , a key enzyme involved in blood coagulation. FXIa inhibition is desirable due to its reduced risk of bleeding compared to other targets. Researchers have identified these derivatives as privileged fragments for FXIa inhibitors’ lead discovery .

Blood Coagulation Factor Xa Inhibition:

The compound 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) , which contains the pyrazole scaffold, has demonstrated high potency and selectivity as an orally bioavailable inhibitor of blood coagulation Factor Xa . Factor Xa inhibitors play a crucial role in preventing thrombosis and embolism.

Antibacterial Properties:

Pyrazole derivatives, including 1-phenyl-1H-pyrazole-3-carboxamide, have shown antibacterial activity against various pathogens. Their mode of action involves disrupting bacterial cell walls or interfering with essential metabolic pathways .

Anti-Inflammatory Effects:

Research suggests that pyrazole-based compounds exhibit anti-inflammatory properties. These molecules may modulate immune responses, potentially impacting conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Analgesic Potential:

While further studies are needed, some pyrazole derivatives have demonstrated analgesic effects. These compounds could be explored for pain management .

Anticancer Research:

Although not extensively studied, pyrazole scaffolds have attracted attention in anticancer research. Their diverse biological activities, including antioxidant properties, make them intriguing candidates for further investigation in cancer therapy .

Safety And Hazards

The safety information for “1-Phenyl-1H-pyrazole-3-carboxamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Several studies have explored the potential applications of 1H-pyrazole-3-carboxamide derivatives. For instance, one study investigated the antitumor mechanisms of these derivatives . Another study identified a potential hit molecule for hypoxia-inducible factor 1 (HIF-1) inhibitors . These findings suggest that “1-Phenyl-1H-pyrazole-3-carboxamide” and its derivatives could have potential applications in cancer chemotherapy .

properties

IUPAC Name

1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHQFKJWBLHANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazole-3-carboxamide

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